molecular formula C13H16N4O2S B4215204 3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4215204
M. Wt: 292.36 g/mol
InChI Key: CZGDJDCQJLWJBZ-UHFFFAOYSA-N
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Description

3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a butyl group and a 4-nitrobenzylthio group

Preparation Methods

The synthesis of 3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves the reaction of 3-butyl-4H-1,2,4-triazole with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and hydrochloric acid. Major products formed from these reactions include the corresponding amine derivatives and substituted triazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-butyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    3-butyl-4H-1,2,4-triazole: Lacks the nitrobenzylthio group, which may result in different biological and chemical properties.

    5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole: Lacks the butyl group, which may affect its solubility and reactivity.

    4-nitrobenzylthio derivatives: Compounds with different substituents on the triazole ring, which can lead to variations in their biological activity and chemical reactivity.

Properties

IUPAC Name

5-butyl-3-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-2-3-4-12-14-13(16-15-12)20-9-10-5-7-11(8-6-10)17(18)19/h5-8H,2-4,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGDJDCQJLWJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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